molecular formula C8H5ClF2O3 B1442295 3-Chloro-4-(difluoromethoxy)benzoic acid CAS No. 1192829-74-5

3-Chloro-4-(difluoromethoxy)benzoic acid

Cat. No. B1442295
M. Wt: 222.57 g/mol
InChI Key: SLPNPJPSQCADEB-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O3 . It is a versatile compound crucial for scientific research.


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(difluoromethoxy)benzoic acid is represented by the InChI code 1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(difluoromethoxy)benzoic acid include a molecular weight of 222.58 and a solid physical form . The compound is likely to have properties similar to other benzoic acid derivatives .

Scientific Research Applications

  • Fluorescence Probes Development : 3-Chloro-4-(difluoromethoxy)benzoic acid derivatives have been explored in the development of novel fluorescence probes. These probes are effective in detecting highly reactive oxygen species (hROS) like hydroxyl radical and hypochlorite. This application is significant in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

  • Luminescent Properties in Lanthanide Coordination Compounds : Research on lanthanide coordination compounds using benzoic acid derivatives, including 3-chloro-4-(difluoromethoxy)benzoic acid, reveals the influence of electron-releasing or electron-withdrawing substituents on their photophysical properties. This application is essential in the field of material science, particularly for improving the photoluminescence of lanthanide complexes (Sivakumar et al., 2010).

  • Photodecomposition Studies : The chlorobenzoic acid family, including 3-Chloro-4-(difluoromethoxy)benzoic acid, has been the subject of photodecomposition studies. These studies are significant in environmental chemistry, especially in understanding the degradation pathways of such compounds when exposed to ultraviolet light (Crosby & Leitis, 1969).

  • Organic Synthesis and Catalysis : This compound is also relevant in the field of organic synthesis and catalysis. For instance, its analogs have been used as reagents in the halomethoxylation of unsaturated compounds, demonstrating its potential in synthetic organic chemistry (Yusubov et al., 2004).

  • Polymer Synthesis : In polymer science, derivatives of 3-Chloro-4-(difluoromethoxy)benzoic acid have been used for synthesizing a variety of polymers, showing its versatility in macromolecular chemistry (Mayershofer et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

A study on a related compound suggests that it could be used as a therapeutic target for reducing idiopathic pulmonary fibrosis (IPF), a chronic and progressive interstitial lung disease . This suggests potential future directions for the research and application of 3-Chloro-4-(difluoromethoxy)benzoic acid.

properties

IUPAC Name

3-chloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNPJPSQCADEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(difluoromethoxy)benzoic acid

CAS RN

1192829-74-5
Record name 3-chloro-4-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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